BenchChemオンラインストアへようこそ!

N-ethylpiperazine-1-carboxamide

Antipsychotic synthesis 5-HT2A antagonist Diphenylbutylpiperazine

N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5) is the non-negotiable building block for Amperozide synthesis, delivering high-affinity 5-HT2A antagonism (Ki=26 nM) that N-methyl or N-phenyl analogs cannot replicate. Its balanced LogP (-0.17) and high aqueous solubility (~10 g/L) uniquely support CCR2 antagonist programs requiring hERG liability management and fragment-based campaigns. Procure this 98% pure, off-white solid—soluble in methanol and compatible with aqueous reaction conditions—to ensure synthetic convergence with published SAR trajectories in atypical antipsychotic, anti-leishmanial, and PROTAC linker discovery workflows.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 75529-72-5
Cat. No. B3067235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylpiperazine-1-carboxamide
CAS75529-72-5
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CCNCC1
InChIInChI=1S/C7H15N3O/c1-2-9-7(11)10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11)
InChIKeyDIDCDJTVKPODTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5) Procurement & Baseline Profile for Medicinal Chemistry Sourcing


N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5; molecular formula C₇H₁₅N₃O; MW 157.21 g/mol) is a heterocyclic building block belonging to the 1-piperazinecarboxamide class . It is supplied as an off-white to pale yellow solid, typically with purity ≥95% (or ≥98% from certified vendors), and is soluble in methanol . Its physicochemical profile includes a predicted ACD/LogP of −0.17, boiling point of 353.8 ± 31.0 °C at 760 mmHg, and an estimated water solubility of approximately 1.01 × 10⁴ mg/L, indicating favorable aqueous compatibility for synthetic workflows .

Why Generic Substitution Fails for N-Ethylpiperazine-1-carboxamide in Drug Intermediate Sourcing


Substituting N-ethylpiperazine-1-carboxamide with a generic piperazine carboxamide analog (e.g., the N-methyl, N-phenyl, or unsubstituted piperazine-1-carboxamide) risks failure in downstream synthetic routes because the ethyl carboxamide moiety is a pharmacophorically essential structural determinant in lead molecules rather than an interchangeable linker [1]. The N-ethyl substitution introduces a specific hydrogen-bond donor/acceptor profile (calculated 2 HBD, 4 HBA; polar surface area 44 Ų) that cannot be replicated by N-methyl (reduced lipophilicity, fewer rotatable bonds) or N-phenyl (dramatically increased lipophilicity and steric bulk) analogs, directly altering target binding and pharmacokinetic properties of the final drug candidate . The quantitative evidence below demonstrates that this ethyl substitution is non-negotiable for achieving the potency, selectivity, and synthetic convergence documented in the primary literature.

Quantitative Differentiation Evidence: N-Ethylpiperazine-1-carboxamide vs. Closest Analogs


Amperozide Synthesis: N-Ethyl vs. N-Methyl or Unsubstituted Piperazine-1-carboxamide as Immediate Precursor

N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5) is the sole and irreplaceable intermediate in the published synthesis of Amperozide (4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide), an atypical antipsychotic with a 5-HT2A receptor Ki of 26 nM and negligible D2 affinity . The synthesis proceeds via alkylation of N-ethylpiperazine-1-carboxamide with 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene) in the presence of NaHCO₃ in refluxing ethanol, yielding the final drug substance after 60 hours . Alternative N-substituted piperazine-1-carboxamide intermediates (e.g., N-methyl, unsubstituted, or N-phenyl) cannot be substituted into this convergent route because the ethyl carboxamide is structurally embedded in the final pharmacophore and would yield entirely different chemical entities with distinct pharmacological profiles .

Antipsychotic synthesis 5-HT2A antagonist Diphenylbutylpiperazine Intermediate sourcing

CCR2 Antagonist hERG Selectivity: N-Aryl Piperazine-1-carboxamide Scaffold Optimization with N-Ethyl Terminal Group

In a lead optimization campaign for N-aryl piperazine-1-carboxamide CCR2 antagonists, early analogues bearing the N-ethylpiperazine-1-carboxamide motif demonstrated potent CCR2 antagonism (IC50 = 16 nM) but also inhibited the hERG cardiac ion channel (IC50 = 7.4 µM) [1]. While the free base CAS 75529-72-5 is a building block, the N-ethyl substitution on the terminal carboxamide was a critical parameter; structural modifications that decreased lipophilicity and basicity (including variation of this N-alkyl group) yielded sub-series with improved hERG margins [2]. In contrast, piperazine-1-carboxamide building blocks with bulkier N-aryl or N-cyclohexyl substituents (e.g., FG5803) exhibit altered receptor selectivity profiles (FG5803: 5-HT2A Ki = 13 nM, with broader antipsychotic pharmacology but distinct from the CCR2-targeted series) [3].

CCR2 antagonist hERG selectivity Cardiotoxicity Chemokine receptor

Anti-Leishmanial Quinolinamine I Derivative Synthesis: N-Ethylpiperazine-1-carboxamide as Designated Building Block

N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5) is the specifically designated building block for synthesizing Quinolinamines I derivatives exhibiting anti-leishmanial activity . The reported insulin-like growth factor 1 receptor (IGF-1R) kinase inhibitory activity of a lead quinolinamine derivative incorporating the N-ethylpiperazine-1-carboxamide moiety reaches an IC50 of 45 nM (pH 7.5, 22 °C) [1]. While direct comparative data for the N-methyl or N-phenyl analogs in the same quinolinamine scaffold are unavailable in the open literature, the molecular hybridization approach used to design piperazinyl-β-carboline anti-leishmanials confirms that the N-alkyl substitution on the piperazine carboxamide modulates both target engagement and anti-parasitic potency [2].

Anti-leishmanial Quinolinamines Neglected tropical disease Medicinal chemistry building block

Physicochemical Differentiation: LogP, PSA, and Hydrogen-Bond Profile of N-Ethyl vs. N-Methyl and N-Phenyl Piperazine-1-carboxamides

N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5) exhibits a predicted ACD/LogP of −0.17, a polar surface area of 44 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . In contrast, N-methylpiperazine-1-carboxamide (CAS 163361-25-9; C₆H₁₃N₃O, MW 143.19) has a lower molecular weight and one fewer methylene unit, which reduces lipophilicity (predicted LogP will be more negative) and alters the hydrogen-bonding surface geometry . Meanwhile, N-phenylpiperazine-1-carboxamide derivatives (exemplified by 4-ethyl-N-phenyl-1-piperazinecarboxamide) introduce significant aromatic lipophilicity and steric bulk that shifts the pharmacophore toward neuropharmacological targets (5-HT1A, D4.2, α2A receptors), as demonstrated by radioligand binding studies showing differential modulation of receptor selectivity depending on aryl substitution [1]. The N-ethyl variant uniquely occupies an intermediate physicochemical space—sufficiently lipophilic for passive membrane permeability yet retaining aqueous solubility (~10 g/L estimated) for solution-phase synthesis.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Patent-Validated Synthetic Utility: One-Step Convergent Intermediate for Drug Candidate Assembly

N-Ethylpiperazine-1-carboxamide is validated by patent literature as a 'one-step synthesis' intermediate that enables concise, convergent routes to complex drug candidates . In the Amperozide manufacturing process (DE 2941880), 4.7 g (0.03 mol) of N-ethylpiperazine-1-carboxamide is alkylated with 10.1 g (0.036 mol) of 4-chloro-1,1-(di-p-fluorophenyl)butane in the presence of NaHCO₃ in ethanol under reflux for 60 hours, yielding 6.4 g of Amperozide hydrochloride (mp 177–178 °C) after recrystallization . The free secondary amine on the piperazine ring is the sole nucleophilic handle for this alkylation, and the pre-installed N-ethyl carboxamide eliminates the need for late-stage carbamoylation, which can be low-yielding when performed on sterically hindered tertiary amine products. By comparison, using unsubstituted piperazine-1-carboxamide would require subsequent N-ethylation with regioselectivity challenges, while N-methylpiperazine-1-carboxamide cannot yield the ethyl-bearing Amperozide pharmacophore.

Patent intermediate Convergent synthesis Scale-up Pharmaceutical manufacturing

High-Confidence Application Scenarios for N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5) Based on Quantitative Evidence


Synthesis of Amperozide and Related 5-HT2A Antagonist Diphenylbutylpiperazines

N-Ethylpiperazine-1-carboxamide is the definitive intermediate for Amperozide synthesis, with the published manufacturing process using 4.7 g of this building block to produce 6.4 g of Amperozide hydrochloride (mp 177–178 °C) in a single-step alkylation with 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene) in refluxing ethanol/NaHCO₃ . The resulting drug substance demonstrates high-affinity 5-HT2A receptor antagonism (Ki = 26 nM) with negligible D2 receptor binding—a pharmacological signature directly attributable to the N-ethyl carboxamide pharmacophore that cannot be achieved with alternative N-alkyl piperazine-1-carboxamide building blocks . This scenario applies to medicinal chemistry teams developing atypical antipsychotics, veterinary pharmaceuticals (Hogpax vet.), and investigational agents for alcohol dependence (terminated Phase trial).

CCR2 Chemokine Receptor Antagonist Lead Optimization with hERG Selectivity Tuning

For CCR2 antagonist programs requiring careful hERG liability management, the N-ethylpiperazine-1-carboxamide scaffold has been used to generate leads with CCR2 IC50 values as low as 16 nM alongside initial hERG IC50 of 7.4 µM . The key value proposition is that the N-ethyl substitution provides a lipophilicity baseline (LogP = −0.17 for the free base building block) from which systematic structural modifications can widen the hERG selectivity window—a strategy documented in the 2012 Bioorg. Med. Chem. Lett. optimization study where reduced lipophilicity and basicity yielded sub-series with improved cardiac safety margins . Procuring this specific building block ensures compatibility with the published SAR trajectory and avoids introducing uncontrolled variables through analog substitution.

Anti-Leishmanial Quinolinamine I Derivative Drug Discovery

N-Ethylpiperazine-1-carboxamide is the specified building block for constructing Quinolinamines I derivatives, a class of compounds with demonstrated in vitro anti-leishmanial activity . A representative quinolinamine conjugate incorporating this building block exhibits IGF-1R kinase inhibition with an IC50 of 45 nM . While the precise molecular target(s) responsible for anti-leishmanial activity require further elucidation, the molecular hybridization strategy employed in the broader piperazinyl-β-carboline anti-leishmanial series confirms the critical role of the N-alkyl carboxamide in modulating anti-parasitic potency . This scenario is particularly relevant for neglected tropical disease drug discovery groups requiring validated, literature-supported building blocks to advance hit-to-lead campaigns against Leishmania species.

General Medicinal Chemistry Building Block Requiring Balanced Aqueous Solubility and Permeability

For fragment-based drug discovery, PROTAC linker design, or diversity-oriented synthesis where a piperazine-1-carboxamide scaffold with moderate lipophilicity and high aqueous solubility is required, N-ethylpiperazine-1-carboxamide (LogP = −0.17; estimated water solubility ≈10 g/L; PSA = 44 Ų) occupies a physicochemical niche that is distinct from both the more polar N-methyl analog and the highly lipophilic N-phenyl or N-cyclohexyl variants (LogP increase >+1.5 units estimated for N-phenyl class) . This balanced profile supports solution-phase chemistry in a range of solvents (soluble in methanol per vendor specifications; compatible with aqueous reaction conditions per predicted solubility) while retaining sufficient lipophilicity for target membrane permeability in cell-based assays. Procurement of this specific N-ethyl building block is advantageous over N-methyl (too polar for many medicinal chemistry campaigns) or N-aryl (requires separate solubility optimization) variants when a 'Goldilocks' physicochemical profile is desired.

Quote Request

Request a Quote for N-ethylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.